molecular formula C11H10N4O B13077469 5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13077469
M. Wt: 214.22 g/mol
InChI Key: FPXHSQBNLROLPV-UHFFFAOYSA-N
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Description

5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, hydroxyphenyl, methyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-amino-1-(4-hydroxyphenyl)-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H10N4O/c1-7-10(6-12)11(13)15(14-7)8-2-4-9(16)5-3-8/h2-5,16H,13H2,1H3

InChI Key

FPXHSQBNLROLPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)O

Origin of Product

United States

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